molecular formula C9H11NO2 B8388796 5-Amino-4,7-dimethyl-1,3-benzodioxole

5-Amino-4,7-dimethyl-1,3-benzodioxole

Cat. No. B8388796
M. Wt: 165.19 g/mol
InChI Key: VFRIESDIPKPBKR-UHFFFAOYSA-N
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Patent
US05663189

Procedure details

A mixture of 1.88 g of 5-nitro-4,7-dimethyl-1,3-benzodioxole and 0.19 g of 10% palladium on carbon in 200 mL of ethanol is placed under a 50 psi hydrogen atmosphere. The mixture is shaken for 90 minutes at room temperature. The reaction mixture is filtered through Celite to yield a brownish solution. Concentration under reduced pressure affords 1.59 g of 5-amino-4,7-dimethyl-1,3-benzodioxole.
Name
5-nitro-4,7-dimethyl-1,3-benzodioxole
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([CH3:13])[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]=1[CH3:14])([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:12]=[C:11]([CH3:13])[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]=1[CH3:14]

Inputs

Step One
Name
5-nitro-4,7-dimethyl-1,3-benzodioxole
Quantity
1.88 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C2=C(OCO2)C(=C1)C)C
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is shaken for 90 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
to yield a brownish solution
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=C(C2=C(OCO2)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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